

Physicochemical properties of 3-Amino-6-methylpyrazine-2-carbonitrile

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Compound of Interest

Compound Name: 3-Amino-6-methylpyrazine-2-carbonitrile

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An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-6-substituted-pyrazine-2-carbonitriles For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the 3-amino-6-substituted-pyrazine-2-carbonitrile scaffold. While specific experimental data for **3-Amino-6-methylpyrazine-2-carbonitrile** is limited in publicly accessible literature, this document leverages data from structurally similar analogs to provide a robust resource for researchers in drug discovery and development. The pyrazine ring is a well-established pharmacophore, and its derivatives are of significant interest for their diverse biological activities.^[1]

Core Physicochemical Properties

The physicochemical properties of this scaffold are crucial for its development as a potential therapeutic agent, influencing its solubility, permeability, and metabolic stability. The table below summarizes key data for **3-Amino-6-methylpyrazine-2-carbonitrile** and its halogenated analogs to provide a comparative reference.

Property	3-Amino-6-methylpyrazine-2-carbonitrile	3-Amino-6-chloropyrazine-2-carbonitrile	3-Amino-6-bromopyrazine-2-carbonitrile
Molecular Formula	C ₆ H ₆ N ₄	C ₅ H ₃ ClN ₄ [2]	C ₅ H ₃ BrN ₄ [3]
Molecular Weight	134.14 g/mol	154.56 g/mol [2]	199.01 g/mol [3]
Appearance	-	White crystal powder solid[4]	Solid (Typical)[5]
Melting Point	-	151-153°C[4]	-
Boiling Point	-	349.6±42.0 °C (Predicted)[4]	-
LogP	-	1.1[2]	1.1[3]
Density	-	1.53 g/cm ³ [4]	-

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of novel compounds. Below are methodologies for the synthesis of the core scaffold and the determination of a key physicochemical property.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A versatile method for the synthesis of 6-aryl-substituted 3-aminopyrazine-2-carbonitriles is the Suzuki-Miyaura cross-coupling reaction. This protocol describes the coupling of a halogenated pyrazine precursor with an appropriate boronic acid.[6][7]

Materials:

- 3-Amino-6-bromopyrazine-2-carbonitrile (1.0 eq.)
- Arylboronic acid (e.g., methylboronic acid) (1.2 eq.)
- Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq.)

- Base (e.g., Sodium Carbonate) (2.0 eq.)
- Degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

- To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile, the arylboronic acid, palladium catalyst, and sodium carbonate.[6]
- Evacuate and backfill the vial with nitrogen gas three times to ensure an inert atmosphere.[6]
- Add the degassed dioxane/water solvent mixture.[6]
- Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 30-60 minutes.[6]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
- Upon completion, cool the reaction mixture to room temperature.[7]
- Dilute the mixture with ethyl acetate and water, then separate the organic layer.[7]
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[7]
- Filter and concentrate the solution under reduced pressure.[7]
- The crude product can be purified by recrystallization from a suitable solvent.[7]

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[8]

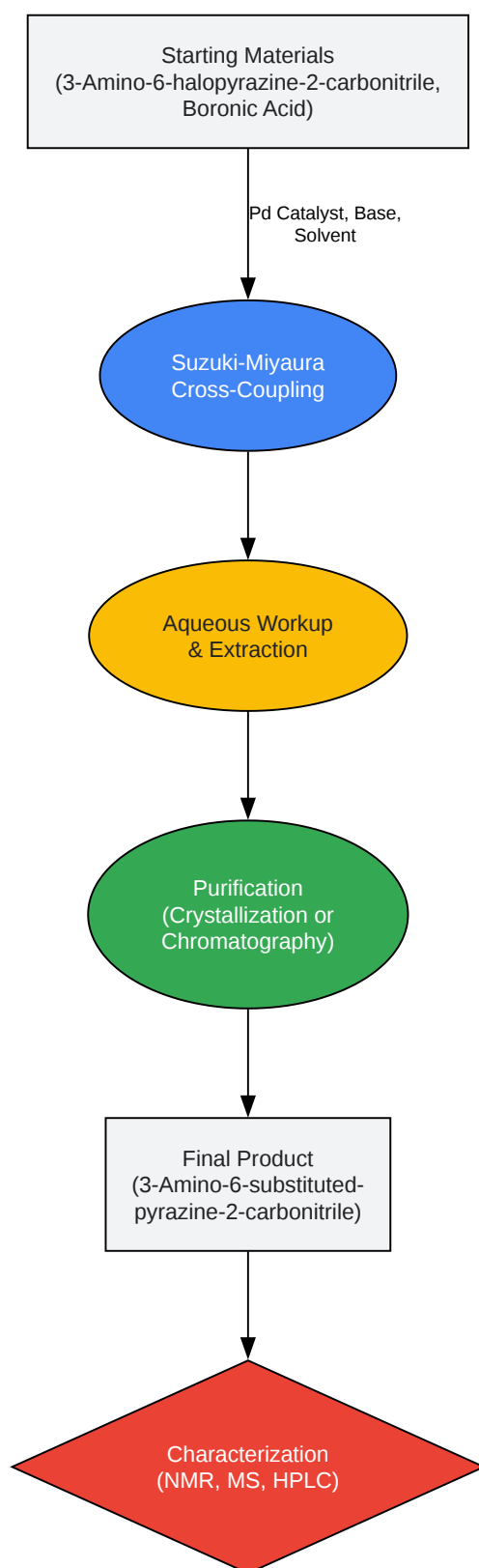
Methodology:

- Preparation: Add an excess amount of the test compound to a known volume of a selected solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.[8]

- Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[\[8\]](#)
- Phase Separation: Separate the saturated solution from the excess solid by centrifugation or filtration.[\[8\]](#)
- Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV.[\[8\]](#)
- Data Reporting: Express the solubility in units such as mg/mL or μM .[\[8\]](#)

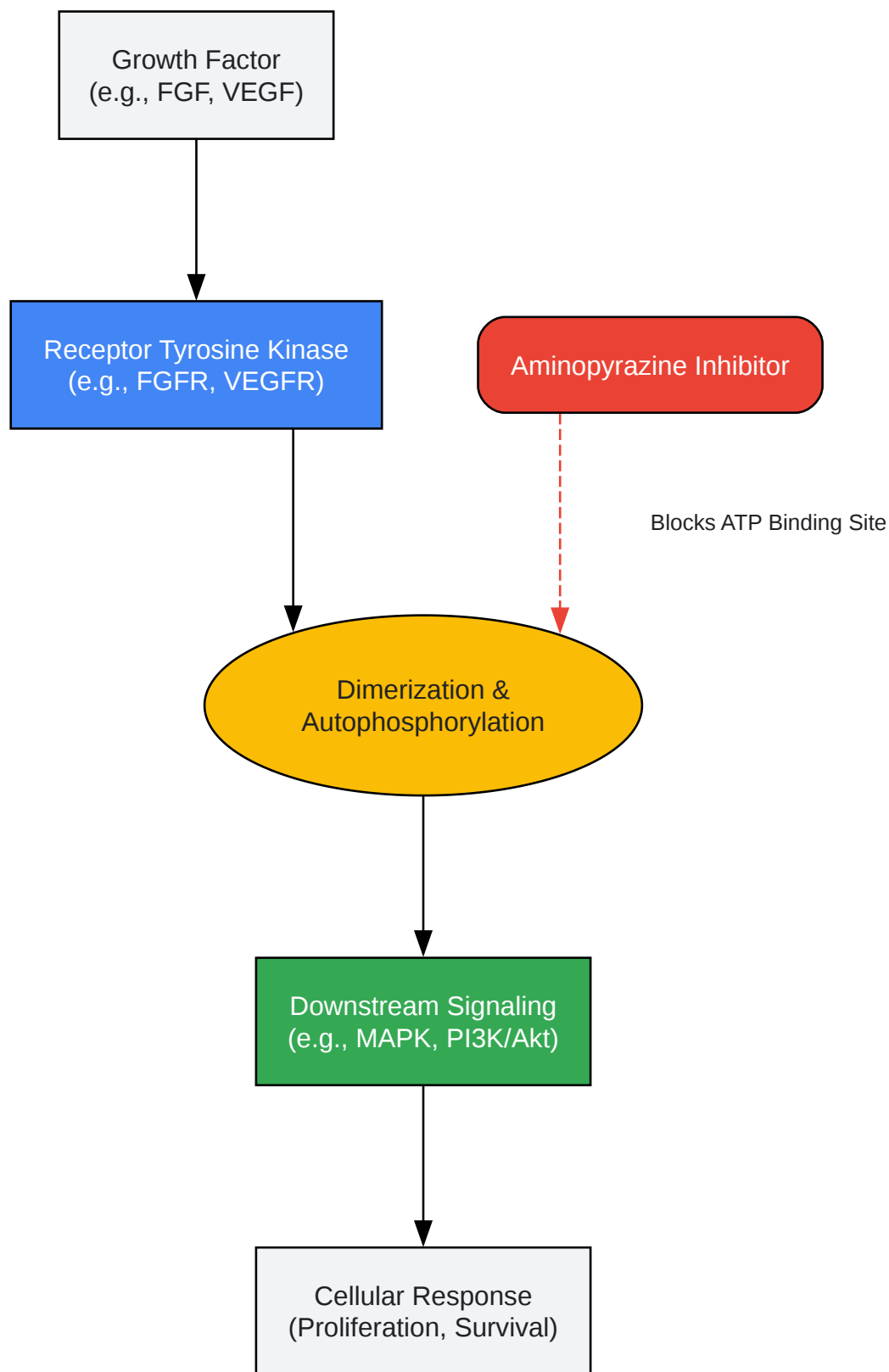
Visualizations: Workflows and Pathways

Diagrams are provided below to illustrate a general synthetic workflow and a potential biological signaling pathway relevant to this class of compounds.



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Caption: A generalized workflow for the synthesis and characterization of 3-amino-6-substituted-pyrazine-2-carbonitriles.



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Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by an aminopyrazine derivative.

Potential Applications and Biological Activity

The 3-aminopyrazine-2-carbonitrile scaffold is a recognized hinge-binding motif for various protein kinases, making it a valuable starting point for the design of kinase inhibitors.[9] Derivatives of this scaffold have been investigated for their potential as anticancer agents, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).[1][10] Aberrant signaling through these pathways is a known driver in various cancers.[10] Additionally, some aminopyrazine derivatives have been explored for their antimicrobial properties.[1] The versatility of this scaffold suggests that **3-Amino-6-methylpyrazine-2-carbonitrile** and its analogs are promising candidates for further investigation in drug discovery programs.

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